Liquid Chromatographic Method: Validated Accuracy for the Quantification of 2,6-Diiodo Impurity in Diatrizoate Sodium Drug Product
An LC procedure was developed and validated to separate and quantify diatrizoate sodium from its known impurities, including 3,5-diacetamido-2,6-diiodobenzoic acid (designated as a 2,6-diiodo-3,5-diacetamidobenzoic acid or DDZA impurity) [1]. The accuracy of the method for the DDZA impurity was established by spiking known amounts of the compound into the drug product matrix. This quantitative validation confirms the method's suitability for precise impurity control, as required by pharmaceutical regulations.
| Evidence Dimension | Method Accuracy (Recovery) for Impurity Quantification |
|---|---|
| Target Compound Data | Recovery: 100.1% (for the combined 2,4- and 2,6-diiodo isomers, designated as DDZA) |
| Comparator Or Baseline | Recovery: 94.2% (for the free amine impurity, 5-acetamido-3-amino-2,4,6-triiodobenzoic acid) |
| Quantified Difference | Recovery for the diiodo impurity (DDZA) is 5.9 percentage points higher than for the free amine impurity. |
| Conditions | Spiking known amounts of impurities at five concentrations ranging from 0.025 to 0.06% (w/w) into the diatrizoate sodium drug product matrix, analyzed by LC using a Hamilton PRP-X100 anion exchange column. |
Why This Matters
This validated accuracy data is essential for procuring the correct reference standard to ensure that analytical methods for diatrizoate sodium can reliably quantify the 2,6-diiodo impurity at levels specified by pharmacopoeial limits.
- [1] Chellquist, E. M., Nelson, W. O., & Storflor, H. L. (1997). Assay and purity analysis of diatrizoate sodium in drug product by LC. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 39-45. View Source
